FR-188582

Description

Structure

3D Structure

Properties

IUPAC Name |

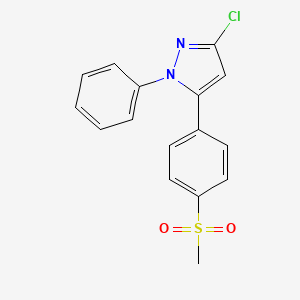

3-chloro-5-(4-methylsulfonylphenyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-22(20,21)14-9-7-12(8-10-14)15-11-16(17)18-19(15)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHNOHGHDAQJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189699-82-9 | |

| Record name | FR-188582 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189699829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-188582 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49893L163S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Target: A Technical Guide to the Mechanism of Action of SIAH E3 Ubiquitin Ligase Inhibitors

A Note to the Reader: The compound FR-188582 is not described in publicly available scientific literature or patent databases. As such, this document provides a comprehensive technical guide to the mechanism of action of inhibitors targeting the Seven in Absentia Homolog (SIAH) E3 ubiquitin ligases, a class of enzymes to which this compound is purported to belong. The data and experimental protocols presented herein are based on known SIAH inhibitors and serve as a representative framework for understanding the potential mechanism of action of novel compounds targeting this pathway.

Executive Summary

The Seven in Absentia Homolog (SIAH) family of E3 ubiquitin ligases, comprising SIAH1 and SIAH2 in humans, are critical regulators of cellular protein homeostasis. They function by targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage response, apoptosis, and signal transduction. Dysregulation of SIAH activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule inhibitors of SIAH has emerged as a promising therapeutic strategy. This guide provides an in-depth overview of the mechanism of action of SIAH inhibitors, with a focus on their effects on key signaling pathways, quantitative measures of their activity, and the experimental methodologies employed for their characterization.

The SIAH E3 Ubiquitin Ligase System

SIAH proteins are RING finger E3 ligases that recognize and bind to specific degron motifs within their substrate proteins. Upon binding, SIAH facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, leading to the formation of a polyubiquitin chain that marks the protein for degradation by the 26S proteasome.

Key Substrates of SIAH

A diverse array of proteins are targeted by SIAH for degradation, influencing numerous cellular functions. Some of the well-characterized substrates include:

-

Prolyl Hydroxylase Domain Proteins (PHDs): SIAH-mediated degradation of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.

-

β-catenin: As a central component of the Wnt signaling pathway, the degradation of β-catenin is regulated by SIAH.

-

Synphilin-1 and α-synuclein: These proteins are associated with the formation of Lewy bodies in Parkinson's disease, and their ubiquitination by SIAH is an area of active investigation.[1]

-

AKAP121: A-kinase anchoring protein 121, involved in mitochondrial function, is also a SIAH substrate.

Mechanism of Action of SIAH Inhibitors

SIAH inhibitors function by disrupting the interaction between SIAH and its substrates or by inhibiting the catalytic activity of the E3 ligase. This leads to the stabilization and accumulation of SIAH target proteins, thereby modulating downstream signaling pathways.

Impact on the Hypoxia Signaling Pathway

A primary and well-studied consequence of SIAH inhibition is the modulation of the hypoxia signaling pathway.

Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ligase and subsequent proteasomal degradation. In hypoxic environments, SIAH targets PHDs for degradation, stabilizing HIF-1α and promoting the transcription of hypoxia-responsive genes. SIAH inhibitors prevent the degradation of PHDs, thereby promoting the degradation of HIF-1α even under hypoxic conditions.

Role in Neurodegeneration: The α-synuclein Connection

SIAH has been shown to interact with and ubiquitinate α-synuclein and its interacting partner, synphilin-1.[1][2][3][4] The accumulation and aggregation of α-synuclein are central to the pathology of Parkinson's disease. By modulating the degradation of these proteins, SIAH inhibitors could potentially impact the progression of neurodegenerative diseases.

Quantitative Analysis of SIAH Inhibitors

The potency and efficacy of SIAH inhibitors are determined through various in vitro and cell-based assays. The following table summarizes representative data for known SIAH inhibitors.

| Compound ID | Assay Type | Target | IC50 / EC50 | Reference |

| Peptide Inhibitor (from PHYL) | In vitro ubiquitination | SIAH1 | Not Reported | [5] |

| RLS-7 | Cell Viability (Melanoma) | SIAH1/2 | ~10 µM | [6] |

| RLS-13 | Cell Viability (Melanoma) | SIAH1/2 | <10 µM | [6] |

| Compound #59 | HIF-1α stability | SIAH2 | Not Reported | [7] |

Experimental Protocols

The characterization of SIAH inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and potency.

In Vitro Ubiquitination Assay

This assay directly measures the ability of an inhibitor to block the E3 ligase activity of SIAH.

Objective: To determine if a compound inhibits SIAH-mediated ubiquitination of a substrate protein in a cell-free system.

Materials:

-

Recombinant human SIAH1 or SIAH2 protein

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

-

Recombinant substrate protein (e.g., GST-tagged PHD3)

-

Ubiquitin

-

ATP

-

Test compound (e.g., this compound)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and ubiquitin

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and the substrate protein in ubiquitination buffer.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIAH protein.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein to detect polyubiquitinated forms. An anti-ubiquitin antibody can also be used.

-

Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 of the inhibitor.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the effect of an inhibitor on the interaction between SIAH and its substrate proteins in a cellular context.

Objective: To determine if a compound disrupts the binding of SIAH to its substrate.

Materials:

-

Cell line expressing endogenous or overexpressed tagged versions of SIAH and its substrate.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against SIAH or the tagged substrate.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against SIAH and the substrate protein.

Procedure:

-

Treat cells with the test compound or vehicle control for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., SIAH) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" (SIAH) and the "prey" (substrate) proteins.

-

A decrease in the amount of co-immunoprecipitated substrate in the presence of the inhibitor indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement of a compound with SIAH in a cellular environment.

Objective: To confirm that the inhibitor directly binds to SIAH inside cells.

Procedure:

-

Treat intact cells with the test compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble SIAH at each temperature by Western blotting.

-

Binding of the inhibitor will stabilize SIAH, resulting in a higher melting temperature compared to the vehicle-treated control.

Conclusion

The inhibition of SIAH E3 ubiquitin ligases represents a compelling therapeutic avenue for a range of diseases. Understanding the intricate mechanism of action of SIAH inhibitors is paramount for their successful development. This guide has provided a comprehensive overview of the core principles of SIAH inhibition, including its impact on key signaling pathways, methods for quantitative assessment, and detailed experimental protocols for their characterization. While specific data for this compound remains elusive in the public domain, the framework presented here offers a robust foundation for the investigation and development of novel SIAH inhibitors. Future research will undoubtedly continue to unravel the complexities of SIAH biology and pave the way for new therapeutic interventions.

References

- 1. Regulators and effectors of Siah ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroscience.jhu.edu [neuroscience.jhu.edu]

- 3. Interaction of alpha-synuclein and synphilin-1: effect of Parkinson's disease-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synphilin-1 is developmentally localized to synaptic terminals, and its association with synaptic vesicles is modulated by alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Siah ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of small molecule inhibitors of the ubiquitin ligases Siah1/2 in melanoma and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

FR-188582: A Technical Overview of a Highly Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are lipid compounds involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal tract and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancers. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved safety profile, particularly with regard to gastrointestinal side effects.

This compound has been identified as a highly selective inhibitor of COX-2, demonstrating potent anti-inflammatory effects in preclinical models. This guide will delve into the technical details of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By reducing the production of these prostaglandins at inflammatory sites, this compound effectively mitigates the inflammatory response, pain, and fever.

The high selectivity of this compound for COX-2 over COX-1 is a critical feature, as it minimizes the risk of gastrointestinal adverse effects associated with the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.

Signaling Pathway of COX-2 Inhibition by this compound```dot

Caption: Workflow for the rat adjuvant-induced arthritis model.

Synthesis

While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on the synthesis of structurally related indole-3-acetic acid derivatives, such as indomethacin. The core indole scaffold is typically formed first, followed by acylation and other modifications.

Proposed Synthetic Pathway for this compound

Caption: A proposed synthetic route for this compound.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor with demonstrated anti-inflammatory efficacy in preclinical models. Its high selectivity for COX-2 suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

FR-188582: A Technical Whitepaper on a Highly Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and exceptionally selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.

Introduction

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While both isoforms catalyze the conversion of arachidonic acid to prostaglandins, COX-1 is primarily involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa.[1] In contrast, COX-2 is upregulated during inflammation and is a key mediator of pain and inflammatory processes. Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research, aiming to provide the therapeutic benefits of traditional NSAIDs while minimizing gastrointestinal side effects. This compound has emerged as a noteworthy compound in this class due to its high degree of selectivity for the COX-2 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| COX-2 IC50 | 17 nM | [2] |

| COX-1/COX-2 Selectivity Ratio | >6000 | [2] |

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in Adjuvant-Induced Arthritis in Rats

| Paw | ED50 (95% C.L.) | Reference |

| Adjuvant-Injected Paw | 0.074 (0.00021-0.53) mg/kg | [2] |

| Adjuvant-Uninjected Paw | 0.063 (0.0039-0.31) mg/kg | [2] |

Table 3: Comparative In Vivo Anti-Inflammatory Potency in Adjuvant-Induced Arthritis in Rats

| Compound | ED50 (95% C.L.) - Adjuvant-Injected Paw | ED50 (95% C.L.) - Adjuvant-Uninjected Paw | Reference |

| This compound | 0.074 (0.00021-0.53) mg/kg | 0.063 (0.0039-0.31) mg/kg | [2] |

| Indomethacin | 0.24 (0.047-1.8) mg/kg | 0.20 (0.021-0.79) mg/kg | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for the synthesis of various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The reduction in PGE2 levels at the site of inflammation leads to a decrease in pain and swelling.

Figure 1: Mechanism of Action of this compound in the COX-2 Pathway.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the measurement of prostaglandin E2 (PGE2) production from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes (expressed in Chinese hamster ovary cells)[2]

-

Tris-HCl buffer (100 mM, pH 7.3)

-

Hematin (2 µM)

-

Tryptophan (5 mM)

-

Arachidonic acid (10 µM)

-

This compound (dissolved in 1% DMSO)

-

1N HCl

-

PGE2 radioimmunoassay (RIA) kit or ELISA kit

Procedure:

-

Pre-incubate the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2) in Tris-HCl buffer containing hematin and tryptophan.[2]

-

Add varying concentrations of this compound (from 0.0001 to 100 µM) to the enzyme solution and incubate for 5 minutes at 37°C.[2]

-

Initiate the enzymatic reaction by adding arachidonic acid and incubate for a further 5 minutes at 37°C.[2]

-

Terminate the reaction by adding 1N HCl.[2]

-

Measure the amount of PGE2 produced using a suitable method such as RIA or ELISA.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the anti-inflammatory efficacy of this compound in a chronic inflammatory setting.

Animals:

-

Lewis rats are commonly used for this model.

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

This compound (formulated for oral administration).

-

Plethysmometer or calipers for measuring paw volume/thickness.

Procedure:

-

Induce arthritis by a single subcutaneous injection of CFA into the subplantar region of one hind paw.

-

Administer this compound orally at various doses (e.g., 0.01-3.2 mg/kg) daily, starting from the day of adjuvant injection or after the onset of arthritis.[2]

-

Measure the volume or thickness of both the injected and non-injected paws at regular intervals to assess the primary and secondary inflammatory responses.

-

Determine the dose that produces 50% of the maximum effect (ED50) for the reduction in paw edema.

Assessment of Gastric Ulcerogenic Activity

This protocol is designed to evaluate the gastrointestinal safety of this compound.

Animals:

-

Wistar or Sprague-Dawley rats.

Materials:

-

This compound (formulated for oral administration).

-

Indomethacin (as a positive control for ulcer formation).

-

Dissecting microscope.

Procedure:

-

Administer high doses of this compound (e.g., up to 32 mg/kg) orally to rats.[3]

-

A separate group of rats should receive an ulcerogenic dose of a non-selective NSAID like indomethacin.

-

After a set period (e.g., 4-6 hours), euthanize the animals and remove the stomachs.

-

Examine the gastric mucosa for the presence of lesions or ulcers under a dissecting microscope.

-

Score the severity of gastric damage. It has been reported that this compound did not induce visible gastric lesions in rats at doses up to 32 mg/kg.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective COX-2 inhibitor like this compound.

Figure 2: Preclinical Evaluation Workflow for a Selective COX-2 Inhibitor.

Conclusion

This compound demonstrates a superior profile as a selective COX-2 inhibitor, characterized by its potent enzymatic inhibition, high selectivity index, and significant in vivo anti-inflammatory activity. Notably, its efficacy is coupled with a favorable gastrointestinal safety profile, a critical advantage over non-selective NSAIDs. The detailed protocols and workflows presented in this guide offer a robust framework for the continued investigation and development of this compound and other compounds in its class.

References

FR-188582: A Technical Overview of a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of FR-188582, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from publicly available scientific literature and patent filings, offering a technical guide for research and drug development professionals interested in the compound's discovery, mechanism of action, and pharmacological profile.

Discovery and Development

This compound was discovered and developed by Fujisawa Pharmaceutical Co., Ltd., which later became part of Astellas Pharma. The compound emerged from research efforts to identify novel anti-inflammatory agents with an improved safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The key innovation behind this compound lies in its high selectivity for the COX-2 enzyme over COX-1, which is associated with a reduction in gastrointestinal side effects.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential data for its handling and formulation.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole | [1] |

| CAS Number | 189699-82-9 | [2] |

| Molecular Formula | C₁₆H₁₃ClN₂O₂S | [2] |

| Molecular Weight | 332.8 g/mol | [2] |

| Appearance | Solid | [2] |

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in housekeeping functions, including the protection of the gastric mucosa. By selectively targeting COX-2, this compound reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[3][4]

The signaling pathway affected by this compound is depicted in the diagram below.

Caption: Inhibition of the COX-2 pathway by this compound.

Pharmacological Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for COX-2 with a significant selectivity margin over COX-1. This selectivity is a key determinant of its potentially favorable gastrointestinal safety profile.

| Parameter | Value | Description | Source |

| IC₅₀ | 17 nM | Half-maximal inhibitory concentration against human recombinant COX-2. | [3][4] |

| Selectivity Ratio | >6000-fold | Ratio of IC₅₀ for COX-1 versus COX-2 in prostaglandin E₂ formation assays. | [5] |

In Vivo Efficacy

Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory activity of this compound.

| Model | Parameter | Value (95% C.L.) | Comparison | Source |

| Adjuvant-induced Arthritis (Rat) | ED₅₀ (injected paw) | 0.074 (0.00021-0.53) mg/kg | Three-fold more potent than Indomethacin (ED₅₀ = 0.24 mg/kg). | [5] |

| Adjuvant-induced Arthritis (Rat) | ED₅₀ (uninjected paw) | 0.063 (0.0039-0.31) mg/kg | More potent than Indomethacin (ED₅₀ = 0.20 mg/kg). | [5] |

Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of this compound, as described in the patent literature (EP 0856000, WO 9713755), involves a multi-step process. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

Cyclization: Phenylhydrazine is reacted with 3-[4-(methylsulfanyl)phenyl]acrylonitrile in the presence of sodium ethoxide in refluxing ethanol to yield the corresponding aminopyrazoline.

-

Dehydrogenation: The aminopyrazoline intermediate is dehydrogenated using manganese dioxide in dichloromethane to form the 3-aminopyrazole.

-

Diazotization and Chlorination: The 3-aminopyrazole is subjected to diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to afford the 3-chloropyrazole derivative.

-

Oxidation: The final step involves the oxidation of the sulfide to the sulfone using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield this compound.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on COX-1 and COX-2.

Methodology (Recombinant Human Enzyme Assay):

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the respective enzyme in a suitable buffer system.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy (ED₅₀) of this compound in a chronic model of inflammation.

Methodology:

-

Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete adjuvant into one hind paw.

-

Dosing: this compound is administered orally at various doses to groups of arthritic rats, typically starting after the establishment of arthritis.

-

Paw Volume Measurement: The volume of both the injected and non-injected hind paws is measured at specified time points using a plethysmometer to assess edema.

-

Data Analysis: The percentage reduction in paw edema is calculated for each dose group compared to a vehicle-treated control group. The ED₅₀ value, the dose required to produce a 50% reduction in edema, is calculated using regression analysis.[5]

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation. Its discovery by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) contributed to the development of a new class of anti-inflammatory agents with a potentially improved safety profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

FR-188582 (CAS: 189699-82-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key bioactivity data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development efforts involving this compound.

Introduction

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever. Two main isoforms of COX have been identified: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders, as it can reduce the production of pro-inflammatory prostaglandins while minimizing the side effects associated with the inhibition of COX-1. This compound has emerged as a valuable research tool for studying the role of COX-2 in various biological systems due to its high potency and selectivity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. By blocking the cyclooxygenase activity of this enzyme, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The reduction in PGE2 levels at the site of inflammation leads to a decrease in the downstream signaling events that contribute to pain, swelling, and other inflammatory responses.

Signaling Pathway of COX-2 Inhibition by this compound

Caption: Inhibition of the COX-2 pathway by this compound.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.

| Parameter | Value | Species | Assay |

| IC50 (COX-2) | 17 nM | Human | Recombinant Enzyme Activity |

| IC50 (COX-1) | >100 µM | Human | Recombinant Enzyme Activity |

| Selectivity Index (COX-1/COX-2) | >5882 | Human | - |

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Species | Model | Route of Administration |

| ED50 | 0.074 mg/kg | Rat | Adjuvant-Induced Arthritis | Oral |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes the method to determine the inhibitory activity of this compound against recombinant human COX-1 and COX-2 enzymes.

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme cofactors (e.g., hematin, glutathione)

-

Stopping solution (e.g., a strong acid)

-

PGE2 detection kit (e.g., ELISA or RIA)

Procedure:

-

Prepare a solution of the recombinant COX enzyme (either COX-1 or COX-2) in the reaction buffer containing the necessary cofactors.

-

Add varying concentrations of this compound (or a vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding the stopping solution.

-

Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol outlines the induction of arthritis in rats and the evaluation of the anti-inflammatory effects of this compound. The AIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Materials:

-

Male Lewis rats (or another susceptible strain)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Acclimate the rats to the laboratory environment for at least one week before the experiment.

-

On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw.

-

Monitor the animals daily for the development of arthritis, which is typically characterized by erythema and swelling of the injected paw, followed by the involvement of other joints.

-

Begin treatment with this compound (at various doses) or vehicle control on a predetermined day after the induction of arthritis (e.g., day 8). Administer the compounds orally once daily for a specified duration (e.g., 10 days).

-

Measure the volume of both the injected and non-injected hind paws at regular intervals using a plethysmometer.

-

At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, cytokine measurement) if desired.

-

Calculate the percentage of inhibition of paw edema for each dose of this compound and determine the ED50 value (the dose required to produce a 50% reduction in paw edema).

Conclusion

This compound is a powerful and selective tool for investigating the role of COX-2 in health and disease. Its high potency and selectivity make it a valuable compound for in vitro and in vivo studies of inflammation, pain, and other COX-2-mediated processes. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

FR-188582 for Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Its targeted action on COX-2 over COX-1 suggests a favorable safety profile, particularly concerning gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its potential applications in inflammation research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A pivotal mediator in the inflammatory process is prostaglandin E2 (PGE2), the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes. Two main isoforms of COX exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with reduced gastrointestinal toxicity. This compound has been identified as a highly selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in various inflammatory models and a potential lead compound for drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2. The reduction in PGE2 levels at the site of inflammation leads to a decrease in vasodilation, edema, and pain sensitization.[1]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various assays.

| Parameter | Value | Assay System | Reference |

| COX-2 IC50 | 0.017 µM | Recombinant Human COX-2 Enzyme | [1] |

| COX-1 IC50 | >100 µM | Recombinant Human COX-1 Enzyme | [1] |

| Selectivity Ratio (COX-1/COX-2) | >6000 | Recombinant Human Enzyme Assays | [1] |

| In Vivo Efficacy | ED50 (Oral Administration) | Model | Comparison | Reference |

| Anti-inflammatory Effect | 0.24 mg/kg | Adjuvant-induced arthritis in rats (injected paw) | Threefold more potent than indomethacin | [1] |

| Anti-inflammatory Effect | 0.20 mg/kg | Adjuvant-induced arthritis in rats (uninjected paw) | [1] | |

| Gastric Lesions | No visible lesions up to 32 mg/kg | Healthy rats | Indomethacin induced lesions | [1] |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is designed to determine the IC50 values of this compound for COX-1 and COX-2.

Experimental Workflow

Detailed Methodology:

-

Enzyme Preparation: Use recombinant human COX-1 and COX-2 expressed in a suitable system (e.g., Chinese hamster ovary cells).

-

Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.3) containing 2 µM hematin and 5 mM tryptophan.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

-

Pre-incubation: In a reaction tube, combine the reaction buffer, the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2), and the desired concentration of this compound. Incubate for 5 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to a final concentration of 10 µM to start the reaction.

-

Incubation: Incubate the reaction mixture for 5 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

PGE₂ Measurement: Quantify the amount of PGE₂ produced using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of this compound in a chronic inflammatory setting.

Experimental Workflow

Detailed Methodology:

-

Animals: Use male Lewis rats (8-10 weeks old).

-

Arthritis Induction: Anesthetize the rats and inject 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.

-

Drug Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it orally by gavage at the desired doses. The control group receives the vehicle alone. Treatment is typically initiated on the day of adjuvant injection and continued daily for the duration of the study.

-

Assessment of Arthritis: Measure the volume of both hind paws using a plethysmometer at regular intervals. The increase in paw volume is an indicator of the severity of inflammation.

-

Biochemical Analysis: At the end of the study, collect the inflamed paw tissue. Homogenize the tissue and measure the levels of immunoreactive PGE₂ and leukotriene B₄ (LTB₄) using specific immunoassays.

-

Gastric Ulcer Assessment: After euthanasia, remove the stomach and open it along the greater curvature. Examine the gastric mucosa for any visible lesions and score them based on their number and severity.

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in inflammation. Its high selectivity and potent in vivo efficacy, coupled with a favorable gastrointestinal safety profile, make it a superior alternative to non-selective NSAIDs in preclinical studies. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of inflammatory diseases. Further research may explore the therapeutic potential of this compound and its analogs in various inflammatory conditions.

References

FR-188582: A Technical Guide on its Selective Inhibition of Prostaglandin E2 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, most notably inflammation and pain. The synthesis of PGE2 is critically dependent on the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of FR-188582, a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2). By selectively targeting COX-2, this compound effectively curtails the production of PGE2 at sites of inflammation while sparing the constitutive, housekeeping functions of the COX-1 isoform, thereby offering a promising therapeutic window with an improved safety profile over non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Prostaglandin E2 in Inflammation

Prostaglandin E2 is a member of the prostanoid family of lipid signaling molecules. It is synthesized from arachidonic acid through a multi-step enzymatic cascade. The constitutive isoform, COX-1, is expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation. In contrast, the inducible isoform, COX-2, is typically expressed at low levels in healthy tissue but is rapidly upregulated in response to inflammatory stimuli such as cytokines and growth factors. This induction of COX-2 leads to a significant increase in the production of PGE2 at the site of inflammation, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.

Selective inhibition of COX-2 has been a major focus of anti-inflammatory drug development to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors. This compound has emerged as a highly selective COX-2 inhibitor, demonstrating potent anti-inflammatory effects through the targeted suppression of PGE2 synthesis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the immediate precursor of PGE2. The high selectivity of this compound for COX-2 over COX-1 is a key attribute, allowing for the targeted suppression of inflammatory PGE2 production without disrupting the physiological production of prostaglandins by COX-1 in tissues such as the gastric mucosa.

Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by this compound

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound on COX-2.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Human COX-1 and COX-2

| Enzyme | IC50 (nM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| Recombinant Human COX-1 | >100,000 | >6000 |

| Recombinant Human COX-2 | 17[1] |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-inflammatory Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) |

| This compound | 0.1 | Dose-dependent inhibition |

| 1 | ||

| 10 | ||

| Indomethacin | 1 | Dose-dependent inhibition |

Data derived from studies showing this compound potently and dose-dependently inhibited adjuvant arthritis in rats.[1]

Table 3: Effect of this compound on PGE2 Levels in a Rat Adjuvant-Induced Arthritis Model

| Tissue | Effect of this compound Treatment |

| Arthritic Paw | Significant suppression of PGE2 formation[1] |

| Gastric Mucosa | No inhibition of PGE2 levels[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Recombinant Human COX Enzyme Activity Assay

This assay is designed to determine the in vitro potency and selectivity of a compound by measuring its ability to inhibit the production of PGE2 by recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Epinephrine and glutathione (cofactors)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the in vitro COX inhibitory activity of this compound.

Rat Adjuvant-Induced Arthritis Model

This in vivo model is used to assess the anti-inflammatory efficacy of a compound in a well-established model of chronic inflammation.

Animals:

-

Lewis rats (male, 6-8 weeks old)

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Calipers for paw volume measurement

Procedure:

-

Induce arthritis by a single subcutaneous injection of CFA into the subplantar region of the right hind paw of each rat on day 0.

-

Randomly assign animals to treatment groups (vehicle control, different doses of this compound).

-

Administer the test compound or vehicle orally, once daily, starting from a predetermined day post-adjuvant injection (e.g., day 8) and continuing for a specified duration (e.g., until day 21).

-

Measure the volume of both the injected and non-injected hind paws at regular intervals using calipers.

-

On the final day of the study, euthanize the animals and collect the hind paws and gastric mucosa for ex vivo PGE2 analysis.

Ex Vivo Measurement of PGE2 in Paw Tissue and Gastric Mucosa

This protocol details the measurement of PGE2 levels in tissues collected from the in vivo study to assess the compound's effect on local and systemic prostaglandin synthesis.

Materials:

-

Excised paw tissue and gastric mucosa

-

Homogenization buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis)

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) columns for prostaglandin purification

-

PGE2 ELISA kit

Procedure:

-

Excise the paw tissue and a section of the gastric mucosa and immediately freeze them in liquid nitrogen.

-

Weigh the frozen tissues and homogenize them in ice-cold homogenization buffer.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant.

-

Purify the prostaglandins from the supernatant using SPE columns according to the manufacturer's protocol.

-

Elute the prostaglandins and quantify the PGE2 concentration using a competitive ELISA kit.

-

Normalize the PGE2 levels to the weight of the tissue.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor that effectively reduces prostaglandin E2 synthesis in inflammatory settings. Its high selectivity for COX-2 over COX-1, as demonstrated by in vitro enzyme assays, translates to a favorable in vivo profile, where it exhibits strong anti-inflammatory efficacy without adversely affecting gastric PGE2 levels in a preclinical model of arthritis. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of selective COX-2 inhibitors like this compound for the treatment of inflammatory diseases.

References

A Comprehensive Technical Review of Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). It covers their mechanism of action, pharmacokinetic profiles, clinical applications, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: The Rationale for Selectivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapies for managing pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that protect the gastrointestinal (GI) tract, regulate renal blood flow, and mediate platelet aggregation.[3][4][5]

-

COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and tumor promoters.[3][6][7] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[8][9]

Traditional NSAIDs, like ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[10] While their anti-inflammatory effects are due to COX-2 inhibition, the simultaneous inhibition of COX-1 leads to common and sometimes severe side effects, particularly gastrointestinal issues like ulcers and bleeding.[4][11] This understanding led to the "COX-2 hypothesis": a selective inhibitor of COX-2 would retain the anti-inflammatory and analgesic benefits of traditional NSAIDs while significantly reducing GI toxicity.[4] This hypothesis drove the development of the "coxib" class of drugs.[4]

Mechanism of Action and Structural Basis for Selectivity

Selective COX-2 inhibitors exert their therapeutic effects by blocking the production of inflammatory prostaglandins at the site of inflammation.[6][9] The key to their selectivity lies in structural differences between the active sites of the COX-1 and COX-2 enzymes.

The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[3] This substitution creates a larger, more accommodating side pocket.[3] Medicinal chemists designed coxibs with bulky side groups that can fit into this side pocket of COX-2 but are too large to access the active site of COX-1, thereby conferring selectivity.

Most selective COX-2 inhibitors are diaryl heterocyclic compounds.[3] A crucial feature for their selectivity is the presence of a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group on one of the aryl rings, which plays a key role in binding within the COX-2 active site.[1][3]

Below is a diagram illustrating the COX-2 signaling pathway in inflammation.

Caption: The COX-2 signaling pathway in inflammation.

Pharmacokinetic and Pharmacodynamic Properties

The coxibs exhibit distinct pharmacokinetic profiles, which influence their clinical use, including dosing frequency and potential for drug interactions. All are eliminated primarily via hepatic metabolism, with celecoxib and lumiracoxib mainly involving the CYP2C9 isoenzyme and etoricoxib involving CYP3A4.[12]

| Drug | Bioavailability | Tmax (hours) | Elimination Half-life (t1/2) (hours) | Primary Metabolism | Key Notes |

| Celecoxib | 20-40%[12] | 2-4[13] | ~11[12][13] | CYP2C9[12][13] | Absorption is enhanced with a high-fat meal.[13] |

| Rofecoxib | ~93% | 2-3 | ~17 | Cytosolic reduction | Withdrawn from the market in 2004 due to cardiovascular risks.[2] |

| Etoricoxib | ~100%[14] | 1 | 19-32[12] | CYP3A4[12][14] | Long half-life allows for once-daily dosing.[15] |

| Lumiracoxib | ~74%[12] | 2[16] | 4-8[12][16] | CYP2C9[12] | The only acidic coxib, which may enhance concentration at inflammatory sites.[16][17] |

| Valdecoxib | - | - | ~8-11 | CYP3A4, CYP2C9 | Withdrawn from the market in 2005. Prodrug of parecoxib. |

| Parecoxib | Prodrug | - | - | - | The only injectable coxib; rapidly hydrolyzed to valdecoxib.[17][18] |

Clinical Applications and Efficacy

Selective COX-2 inhibitors are approved for treating a range of conditions characterized by mild-to-moderate pain and inflammation.[5]

Approved Indications Include:

Numerous large-scale clinical trials have demonstrated that the efficacy of selective COX-2 inhibitors is comparable to that of traditional NSAIDs for managing the signs and symptoms of arthritis and acute pain.[12][19][20]

| Clinical Trial | Comparison | Key Efficacy Findings | Key GI Safety Findings |

| CLASS (Celecoxib Long-term Arthritis Safety Study)[20] | Celecoxib vs. Ibuprofen or Diclofenac | Celecoxib showed comparable efficacy in treating OA and RA.[20] | Celecoxib was associated with significantly fewer upper GI complications in patients not taking aspirin.[8] |

| VIGOR (Vioxx GI Outcomes Research)[20] | Rofecoxib vs. Naproxen | Rofecoxib demonstrated similar efficacy to naproxen for RA.[20] | Rofecoxib resulted in a significantly lower incidence of confirmed upper GI events.[20] |

| TARGET (Therapeutic Arthritis Research and Gastrointestinal Event Trial)[16] | Lumiracoxib vs. Naproxen or Ibuprofen | Lumiracoxib was as effective as the comparator NSAIDs for OA. | Lumiracoxib was associated with a lower risk of ulcer complications compared to NSAIDs in non-aspirin users.[16] |

Adverse Effects and Cardiovascular Risk

While designed for improved GI safety, the use of selective COX-2 inhibitors is not without risks. The most significant concern to emerge from long-term clinical trials was an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[8][21]

Gastrointestinal (GI) Safety: Clinical trials consistently showed that selective COX-2 inhibitors cause fewer endoscopic ulcers and clinically significant GI events (such as bleeding and perforation) compared to non-selective NSAIDs.[17][19][20] This improved GI tolerability is a primary advantage of the class.[12]

Cardiovascular (CV) Risk: The VIGOR trial unexpectedly revealed a higher incidence of myocardial infarction in the rofecoxib group compared to the naproxen group.[20] Subsequent studies, such as the APPROVe trial for rofecoxib, confirmed an elevated risk of serious cardiovascular events.[2] This led to the voluntary withdrawal of rofecoxib (Vioxx) in 2004, followed by valdecoxib (Bextra) in 2005.[2][21]

The proposed mechanism for this increased CV risk is an imbalance between prostanoids.[2] Selective COX-2 inhibitors suppress the production of COX-2-derived prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, without affecting the production of COX-1-derived thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction.[1][2] This prothrombotic state is believed to increase the risk of cardiovascular events.[2]

Other Adverse Effects: Like traditional NSAIDs, coxibs can cause:

-

Renal toxicity: By inhibiting renal prostaglandin synthesis, they can lead to sodium and water retention, edema, and hypertension.[21]

-

Hypertension: An increase in blood pressure is a known side effect.[21]

Experimental Protocols for Evaluation

The determination of a compound's potency and selectivity for COX-2 is a critical step in its development. A variety of in vitro and ex vivo assays are employed for this purpose.

In Vitro Assays:

-

Enzyme Inhibition Assay: This method uses purified recombinant human or ovine COX-1 and COX-2 enzymes.[22] The inhibitory activity of a test compound is measured by quantifying the reduction in prostaglandin production (e.g., PGE2) from arachidonic acid. The IC50 (half-maximal inhibitory concentration) is determined for each isoform, and the ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.[17]

-

Human Whole Blood Assay (WBA): This is a more physiologically relevant assay.[23]

-

For COX-1: Blood is allowed to clot, which triggers platelet activation and COX-1-dependent thromboxane B2 (TXB2) production. The inhibitory effect of the drug on TXB2 levels is measured.

-

For COX-2: Lipopolysaccharide (LPS) is added to a separate blood sample to induce COX-2 expression in monocytes, leading to PGE2 production. The drug's ability to inhibit PGE2 synthesis is then quantified.[23]

-

Ex Vivo Assays: In this approach, an animal (e.g., a rat) is dosed with the test compound.[24] Blood samples are then collected at various time points. The plasma from these samples is added to in vitro systems (like those described above) to measure its inhibitory activity against COX-1 and COX-2.[24] This method provides valuable information on the drug's metabolism and bioavailability in a living system.[24]

The following diagram outlines a typical workflow for screening and characterizing selective COX-2 inhibitors.

Caption: Experimental workflow for COX-2 inhibitor screening.

Conclusion and Future Directions

Selective COX-2 inhibitors represent a significant therapeutic advancement, offering efficacy comparable to traditional NSAIDs with a markedly improved gastrointestinal safety profile.[12][19] However, the serious cardiovascular risks associated with this class have curtailed their use and led to market withdrawals.[2] The sole selective COX-2 inhibitor currently available in the United States is celecoxib.[5][21]

Current research focuses on developing new generations of anti-inflammatory agents with even better safety profiles. This includes designing coxibs with different cardiovascular risk profiles or developing dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways to provide broader anti-inflammatory action with potentially reduced toxicity.[1][2] The journey of selective COX-2 inhibitors underscores the complex balance between efficacy and safety in drug development and the critical importance of long-term post-marketing surveillance.

References

- 1. brieflands.com [brieflands.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. What is Etoricoxib used for? [synapse.patsnap.com]

- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis | MDedge [mdedge.com]

- 20. cambridge.org [cambridge.org]

- 21. drugs.com [drugs.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR-188582, a Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK/ERK pathway is a pivotal signaling route that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention.[6] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

The MAPK/ERK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors.[1][4] This activation leads to the recruitment of adaptor proteins like GRB2 and the guanine nucleotide exchange factor SOS, which in turn activates the small GTPase Ras.[3][5] Activated Ras then recruits and activates the RAF kinase (a MAPKKK), which phosphorylates and activates MEK1/2 (a MAPKK). Finally, MEK1/2 phosphorylates and activates ERK1/2 (a MAPK) on threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[7] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[1][4]

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of both ERK1 and ERK2. This prevents the transfer of the gamma-phosphate from ATP to the downstream substrates of ERK1/2, effectively blocking the propagation of the signal.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against ERK1 and ERK2 can be quantified by determining its inhibition constant (Ki).

| Compound | Target | Ki (µM) | Assay Type |

| This compound | ERK1 | 0.31 | Kinase Assay |

| This compound | ERK2 | 0.14 | Kinase Assay |

Experimental Protocols

Biochemical ERK1/2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay to determine the IC50 value of this compound for ERK1 and ERK2.[8] The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant active ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow Diagram:

Caption: Workflow for a luminescence-based ERK1/2 kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

-

Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of the ERK enzyme (ERK1 or ERK2) and the substrate (MBP) in kinase buffer. Add 2 µL of this mixture to each well. The final enzyme concentration should be optimized for a robust signal.

-

Reaction Initiation: Prepare the ATP solution in kinase buffer at a concentration close to the Km for the enzyme. Add 2 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ERK Phosphorylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit ERK1/2 phosphorylation in a cellular context.

Materials:

-

A suitable cell line with an active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

This compound stock solution.

-

Growth factor (e.g., EGF) for stimulation.

-

6-well cell culture plates.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation: Replace the complete growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal ERK activity.

-

Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

-

Data Analysis: Quantify the band intensities for p-ERK, t-ERK, and the loading control. Calculate the ratio of p-ERK to t-ERK (or the loading control) for each treatment condition. Plot the normalized p-ERK levels against the this compound concentration to determine its inhibitory effect.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. abeomics.com [abeomics.com]

- 6. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. promega.com [promega.com]

Application Notes and Protocols for FR-188582 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and various pathological processes.[1][2][3] Its high selectivity for COX-2 over COX-1 suggests a favorable safety profile, particularly concerning gastrointestinal side effects often associated with non-selective COX inhibitors.[2] These application notes provide detailed protocols and guidelines for the utilization of this compound in a cell culture setting to investigate its biological effects.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme, upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS), which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| IC50 (COX-2) | 17 nM (0.017 µM) | Recombinant Human COX-2 | [2][3] |

| COX-2 Selectivity | >6000-fold vs. COX-1 | Recombinant Human COX enzymes | [2][3] |

| ED50 (Adjuvant-injected paw) | 0.074 mg/kg (oral) | Rat (Adjuvant Arthritis Model) | [1] |

| ED50 (Adjuvant-uninjected paw) | 0.063 mg/kg (oral) | Rat (Adjuvant Arthritis Model) | [1] |

Signaling Pathway

The signaling pathway illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound. Upon stimulation by inflammatory signals, the expression of the COX-2 gene is induced, leading to the synthesis of prostaglandins that mediate inflammatory responses. This compound directly inhibits the enzymatic activity of COX-2, thereby blocking this pathway.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

-

Solubility: this compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

General Cell Culture Treatment Protocol

This protocol describes a general workflow for treating adherent cells with this compound.

Caption: General experimental workflow for this compound treatment in cell culture.

In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on COX-2 activity in a cell-based assay.

-

Cell Lines: Cell lines known to express COX-2 upon stimulation are suitable, such as macrophage-like cell lines (e.g., RAW 264.7) or various cancer cell lines (e.g., HT-29, MDA-MB-231, Hela).[5][6]

-

Materials:

-

Procedure:

-

Seed cells in a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.

-